molecular formula C11H13BrO3 B8489913 3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid CAS No. 66192-03-8

3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B8489913
Key on ui cas rn: 66192-03-8
M. Wt: 273.12 g/mol
InChI Key: OUMJKBFCSIGAMA-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To a solution of sodium ethoxide obtained from 15.2 g (0.661 mol) of sodium and 540 ml of dry ethanol 115 g (0.658 mol) of diethyl methylmalonate was added. This mixture was stirred for 15 min; then, 184 g (0.659 mol) of 1-bromo-2-(bromomethyl)-4-methoxybenzene was added with vigorous stirring at such a rate to maintain gentle reflux. This mixture was refluxed for an additional 2 h and then cooled to room temperature. A solution of 130 g of KOH in 400 ml of water was added. The resulting mixture was refluxed for 4 h to saponificate the formed ester. Ethanol and water were distilled off until the vapor temperature reached 95° C. To the residue cooled to room temperature 1500 ml of water and then 12 M HCl (to pH 1) were added. The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off, washed with 2×200 ml of cold water, and dried on air. Decarboxylation of the substituted methylmalonic acid at 180° C. gave 152 g (84%) of the title product.
Quantity
184 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10]Br.[OH-:12].[K+]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH:4]([CH3:3])[C:5]([OH:8])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CBr
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with vigorous stirring at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol and water were distilled off until the vapor temperature
CUSTOM
Type
CUSTOM
Details
reached 95° C
TEMPERATURE
Type
TEMPERATURE
Details
To the residue cooled to room temperature 1500 ml of water
ADDITION
Type
ADDITION
Details
12 M HCl (to pH 1) were added
FILTRATION
Type
FILTRATION
Details
The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off
WASH
Type
WASH
Details
washed with 2×200 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried on air

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 168.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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